Trimethyl(phenoxy)silane Trimethyl(phenoxy)silane Trimethyl(phenoxy)silane is a trimethylsilyl protected alcohol. Direct lateral zincation (DlZn) of trimethyl(phenoxy)silane has been reported. Dielectric studies of phenoxysilane-phenol binary systems has been reported.

Brand Name: Vulcanchem
CAS No.: 1529-17-5
VCID: VC20930210
InChI: InChI=1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
SMILES: C[Si](C)(C)OC1=CC=CC=C1
Molecular Formula: C9H14OSi
Molecular Weight: 166.29 g/mol

Trimethyl(phenoxy)silane

CAS No.: 1529-17-5

Cat. No.: VC20930210

Molecular Formula: C9H14OSi

Molecular Weight: 166.29 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl(phenoxy)silane - 1529-17-5

CAS No. 1529-17-5
Molecular Formula C9H14OSi
Molecular Weight 166.29 g/mol
IUPAC Name trimethyl(phenoxy)silane
Standard InChI InChI=1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
Standard InChI Key OJAJJFGMKAZGRZ-UHFFFAOYSA-N
SMILES C[Si](C)(C)OC1=CC=CC=C1
Canonical SMILES C[Si](C)(C)OC1=CC=CC=C1
Boiling Point 119.0 °C
Melting Point -55.0 °C

Fundamental Properties and Characteristics

Trimethyl(phenoxy)silane belongs to the class of organosilicon compounds characterized by a silicon-oxygen-carbon linkage. The compound exists as a clear colorless to light yellow liquid at room temperature and exhibits several important physical and chemical properties .

Physical Properties

The physical properties of trimethyl(phenoxy)silane are summarized in Table 1, providing essential data for researchers and industrial applications.

PropertyValueReference
CAS Number1529-17-5
Molecular FormulaC9H14OSi
Molecular Weight166.29 g/mol
Physical StateClear colorless to light yellow liquid
Melting Point-55 °C
Boiling Point81 °C at 23 mm Hg; 119 °C (standard pressure)
Density0.92 g/mL at 25 °C
Refractive Indexn20/D 1.478
Flash Point127 °F
Hydrolytic SensitivityReacts slowly with moisture/water

Structural Identification

The structural characteristics of trimethyl(phenoxy)silane are essential for understanding its chemical behavior and applications. Table 2 provides important structural identifiers that facilitate its recognition in scientific literature and databases.

IdentifierValueReference
IUPAC Nametrimethyl(phenoxy)silane
Standard InChIInChI=1S/C9H14OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
Standard InChIKeyOJAJJFGMKAZGRZ-UHFFFAOYSA-N
SMILESCSi(C)OC1=CC=CC=C1
Canonical SMILESCSi(C)OC1=CC=CC=C1
PubChem Compound ID73720

Synthesis Methods and Production

Several approaches have been developed for the synthesis of trimethyl(phenoxy)silane, with methods varying based on scale, available reactants, and desired purity.

Laboratory Synthesis

The most commonly reported laboratory-scale synthesis method involves the trimethylsilylation of phenol using hexamethyldisilazane (HMDS) catalyzed by phosphorus pentoxide on alumina support (P2O5/Al2O3) .
The detailed synthetic procedure is as follows:

  • P2O5/Al2O3 (0.1 g) is added to a stirred solution of phenol (10 mmol) and HMDS (7.5 mmol).

  • The mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) using n-hexane-ethyl acetate (9:1).

  • Upon reaction completion, ethyl acetate is added to the mixture, and the catalyst is isolated by filtration.

  • The catalyst is washed with ethyl acetate (2 × 5 ml) and dried at 100°C for future use.

  • The filtered solution is evaporated and purified by passage through a short column of silica gel with n-hexane as the eluent.

  • Evaporation of the solvent under reduced pressure yields pure trimethyl(phenoxy)silane with approximately 89% yield .

Alternative Synthesis Approaches

While the specific literature on alternative synthesis methods for trimethyl(phenoxy)silane is limited, insights can be drawn from general silane synthesis approaches. These often involve:

  • Direct reactions between silicon and alcohols in appropriate solvents with catalysts .

  • Reactions between chlorosilanes and alkoxides or phenoxides .

  • Silylation reactions using silylating agents such as trimethylchlorosilane with phenol in the presence of a base .
    Research by Dreyfuss has shown that reactions between silanes and silanols can occur rapidly even at room temperature without additional catalysts, suggesting potential simplified synthesis routes for compounds like trimethyl(phenoxy)silane .

Chemical Reactivity and Behavior

Trimethyl(phenoxy)silane exhibits several characteristic reaction patterns that define its behavior in different chemical environments.

Hydrolysis Reactions

Like many organosilicon compounds, trimethyl(phenoxy)silane undergoes hydrolysis in the presence of moisture, albeit at a relatively slow rate. The hydrolysis reaction results in the formation of trimethylsilanol and phenol :
(CH3)3SiOC6H5 + H2O → (CH3)3SiOH + HOC6H5
This hydrolytic sensitivity necessitates proper storage conditions to maintain compound integrity .

Reactions with Acids

Trimethyl(phenoxy)silane reacts with hydrochloric acid to yield phenol and chlorotrimethylsilane:
(CH3)3SiOC6H5 + HCl → (CH3)3SiCl + HOC6H5
This reaction demonstrates the susceptibility of the silicon-oxygen bond to cleavage under acidic conditions .

Oxidation Behavior

The compound can react with atmospheric oxygen to form peroxides, a property that influences its storage requirements. This oxidative reactivity necessitates storing the compound in a cool, dry place away from light to prevent degradation .

Silanization Reactions

Trimethyl(phenoxy)silane can participate in silanization reactions, where it can form bonds with substrates containing surface hydroxyl groups. This property makes it valuable for surface modification applications .

Applications in Research and Industry

The unique chemical properties of trimethyl(phenoxy)silane have led to its adoption in various research and industrial applications.

Catalytic Applications

Trimethyl(phenoxy)silane serves as a catalyst for specific organic transformations, particularly in Friedel-Crafts reactions. These reactions are important for converting alkenes into alcohols or epoxides . The compound's catalytic activity stems from its ability to facilitate carbon-carbon bond formation under controlled conditions.

Organic Synthesis

In organic synthesis, trimethyl(phenoxy)silane functions as:

  • A protecting group for phenolic hydroxyl groups in multistep syntheses.

  • An intermediate in transformations involving silicon-carbon bonds.

  • A silylating agent in certain reaction sequences .
    The ability to selectively introduce and remove the trimethylsilyl group under mild conditions makes it particularly valuable in complex organic syntheses requiring temporary protection of reactive functional groups.

Material Science Applications

The compound's volatility and thermal stability make it suitable for applications in material science, particularly in:

  • Gas-phase processes such as chemical vapor deposition used in semiconductor manufacturing.

  • Surface modification of inorganic substrates like glass, metals, and oxides .

  • Development of specialized coatings with controlled surface properties .

Surface Modification and Treatment

Trimethyl(phenoxy)silane and related silanes are employed in surface modification processes due to their ability to form strong bonds with substrates containing hydroxyl groups. This application is particularly important in:

  • Modification of glass, silica, and metal oxide surfaces.

  • Preparation of materials with tailored surface energies and wetting properties.

  • Development of interfaces in composite materials .

Analytical Methods and Characterization

Several analytical techniques are employed for the characterization and analysis of trimethyl(phenoxy)silane.

Gas Chromatography

Gas chromatography (GC) is a primary technique for analyzing trimethyl(phenoxy)silane. Studies have determined its retention indices on different stationary phases:

Column TypeActive PhaseRetention Index (I)Reference
PackedOV-11225
CapillarySE-301236
These GC data provide valuable reference points for the analytical identification of the compound .

Spectroscopic Analysis

Spectroscopic techniques used for characterizing trimethyl(phenoxy)silane include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the electronic environment of the hydrogen and carbon atoms in the compound.

  • Infrared (IR) spectroscopy, which reveals characteristic vibrations of the Si-O-C linkage and aromatic rings.

  • UV-visible spectroscopy, with an absorption maximum (λmax) reported at 274 nm in heptane .
    These techniques collectively offer comprehensive structural verification and purity assessment of the compound.

Research Findings and Developments

Recent research involving trimethyl(phenoxy)silane has expanded our understanding of its properties and potential applications.

Comparative Studies

Studies have demonstrated that trimethyl(phenoxy)silane exhibits chemical properties similar to those of phenol in terms of viscosity, chemical reactivity patterns, and resonance spectroscopic characteristics . These similarities provide insights into the compound's behavior in various chemical environments and reaction systems.

Specialized Applications

Research has identified several specialized applications for trimethyl(phenoxy)silane:

  • Direct lateral zincation (DlZn) processes, exploring new functionalization pathways .

  • Dielectric studies of phenoxysilane-phenol binary systems, investigating intermolecular interactions .

  • Development of novel organosilicon compounds with enhanced properties for specific applications .

Organosilicon Chemistry Advancements

Advances in organosilicon chemistry have positioned compounds like trimethyl(phenoxy)silane as important building blocks in the synthesis of more complex silicon-containing materials. Studies on the polymerization kinetics of organoalkoxysilanes provide insights into reaction mechanisms that may be applicable to trimethyl(phenoxy)silane under certain conditions .

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